
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest due to its unique structure, which includes a thietane ring, a four-membered ring containing sulfur. The presence of both piperidine and thietane rings in the same molecule makes it a valuable subject for research in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Thietane Ring: The thietane ring can be introduced via cyclization reactions involving sulfur-containing precursors.
N-Alkylation: The final step involves the N-alkylation of the piperidine ring with a thietan-3-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thietane ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the biological activity of piperidine and thietane derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes. The presence of the piperidine ring allows it to mimic the structure of natural neurotransmitters, while the thietane ring can introduce unique binding properties.
類似化合物との比較
Similar Compounds
1,2-Dimethylpiperidine: Lacks the thietane ring, making it less versatile in certain applications.
N-(Thietan-3-yl)piperidine: Similar structure but without the methyl groups, which can affect its reactivity and binding properties.
Thietane Derivatives: Compounds containing the thietane ring but lacking the piperidine ring.
Uniqueness
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine is unique due to the combination of the piperidine and thietane rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties, making it valuable for research and industrial applications.
特性
分子式 |
C10H20N2S |
|---|---|
分子量 |
200.35 g/mol |
IUPAC名 |
1,2-dimethyl-N-(thietan-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C10H20N2S/c1-8-10(4-3-5-12(8)2)11-9-6-13-7-9/h8-11H,3-7H2,1-2H3 |
InChIキー |
FPTAKRDUFMPEQP-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCCN1C)NC2CSC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13335446.png)
![7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13335453.png)
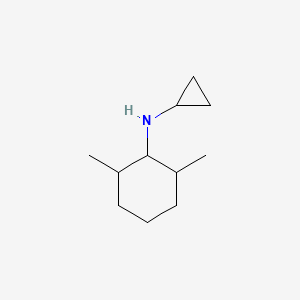
![tert-Butyl 7-((R)-1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335457.png)
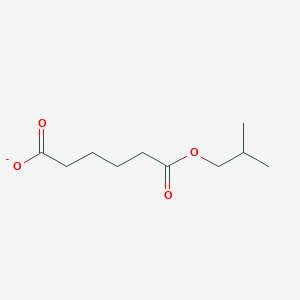

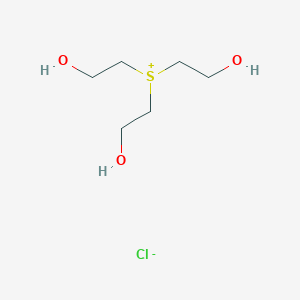
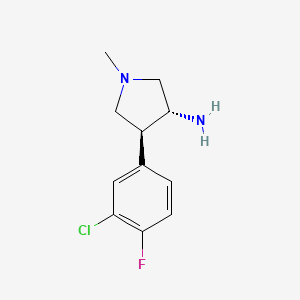
![1-(9-((1R,4R)-4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-7-methyl-8-oxo-8,9-dihydro-7H-purin-2-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13335496.png)
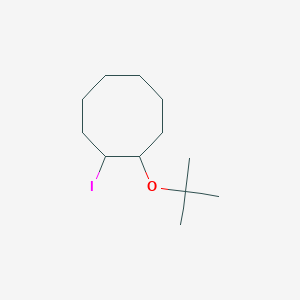
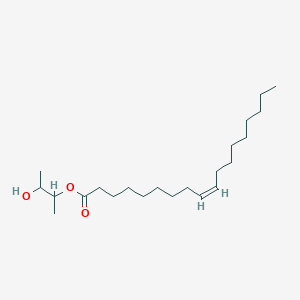
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-N-methylethan-1-amine](/img/structure/B13335512.png)


